Methyl 4-chloroquinazoline-8-carboxylate

Overview

Description

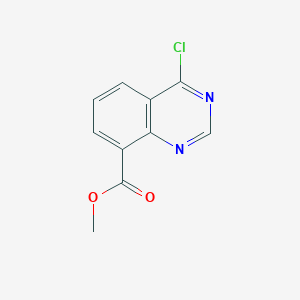

Methyl 4-chloroquinazoline-8-carboxylate is an organic compound with the molecular formula C10H7ClN2O2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including drug discovery, pesticide formulations, and photovoltaic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of methyl 4-chloroquinazoline-8-carboxylate typically involves the reaction of 4-chloroquinazoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form quinazoline-8-carboxylic acid derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of 4-aminoquinazoline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: 4-aminoquinazoline-8-carboxylate, 4-thioquinazoline-8-carboxylate.

Oxidation Products: Quinazoline-8-carboxylic acid.

Reduction Products: 4-aminoquinazoline derivatives.

Scientific Research Applications

Medicinal Chemistry

-

Antimicrobial Activity :

- Methyl 4-chloroquinazoline-8-carboxylate has shown promising antimicrobial properties against various pathogens. In vitro studies indicate its ability to inhibit the growth of certain bacterial strains, likely through mechanisms that disrupt cell wall synthesis and interfere with metabolic pathways.

-

Anticancer Properties :

- The compound has demonstrated significant anticancer activity against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The cytotoxicity was evaluated using IC50 values, indicating the concentration required to inhibit cell growth by 50%. The results are summarized in the following table:

The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth .Cell Line IC50 Value (μM) Mechanism of Action MCF-7 <10 Induces apoptosis; cell cycle arrest at G0/G1 phase A549 <15 Inhibition of ERK1/2 phosphorylation; disruption of microtubule assembly -

Kinase Inhibition :

- Research has indicated that this compound can interact with various kinases, which are crucial in many cellular processes, including cell division and metabolism. This interaction may lead to the development of targeted therapies for cancers driven by aberrant kinase activity.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its preparation typically involves the reaction of 4-chloroquinazoline with methyl chloroformate in the presence of a base such as triethylamine under reflux conditions. This compound can also undergo various chemical reactions, including:

- Substitution Reactions : Nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.

- Oxidation Reactions : Formation of quinazoline-8-carboxylic acid derivatives.

- Reduction Reactions : Leading to the formation of 4-aminoquinazoline derivatives.

Anticancer Research

A study evaluated the effects of this compound on MCF-7 breast cancer cells, revealing that it induces apoptosis through activation of caspases and modulation of Bcl-2 family proteins. The compound was found to significantly reduce cell viability in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent .

Antimicrobial Development

In another study focused on antimicrobial applications, this compound was tested against Gram-positive and Gram-negative bacteria. Results demonstrated effective inhibition of bacterial growth, suggesting its utility in developing new antimicrobial agents.

Biological Activity

Methyl 4-chloroquinazoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a chloro substituent at the 4-position and a methyl ester functional group at the 8-position. Its molecular formula is C_10H_8ClN_2O_2, with a molecular weight of approximately 224.64 g/mol. The unique structural features contribute to its reactivity and biological activity, making it a candidate for further pharmacological development.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent. The specific mechanisms are believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

This compound has demonstrated promising anticancer activity in several studies. For instance, it has been tested against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound's cytotoxicity was evaluated using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | <10 | Induces apoptosis; cell cycle arrest at G0/G1 phase |

| A549 | <15 | Inhibition of ERK1/2 phosphorylation; disruption of microtubule assembly |

The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects . Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory responses .

The biological activity of this compound is largely mediated through its interaction with various molecular targets:

- Inhibition of Enzymatic Activity: The compound can inhibit key enzymes involved in cancer progression and inflammation.

- Cell Cycle Regulation: It influences cell cycle dynamics, particularly causing arrest in the G0/G1 phase, thereby preventing cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

Case Studies

-

Cytotoxicity Against Cancer Cells:

A study evaluated the cytotoxic effects of this compound on MCF-7 cells, revealing significant apoptosis induction at concentrations below 10 μM. The mechanism involved disruption of mitochondrial function and activation of caspase pathways . -

Antibacterial Activity:

In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition comparable to standard antibiotics.

Properties

IUPAC Name |

methyl 4-chloroquinazoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-10(14)7-4-2-3-6-8(7)12-5-13-9(6)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZALFALOKHBET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590487 | |

| Record name | Methyl 4-chloroquinazoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903130-01-8 | |

| Record name | Methyl 4-chloroquinazoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.